An In-depth Technical Guide to 8-Benzyloxyadenosine: Structure, Properties, and Biological Activities
An In-depth Technical Guide to 8-Benzyloxyadenosine: Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Benzyloxyadenosine, a synthetic adenosine analogue, has garnered interest within the scientific community for its potential therapeutic applications, including roles as a vasodilator and an anti-cancer agent. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and known biological activities of 8-Benzyloxyadenosine. Detailed experimental protocols for its synthesis, purification, and key biological assays are presented to facilitate further research and development. Additionally, this guide illustrates the potential signaling pathways influenced by 8-Benzyloxyadenosine, offering a framework for understanding its mechanism of action.
Introduction
Adenosine and its analogues are pivotal signaling nucleosides that modulate a wide array of physiological processes through their interaction with four G protein-coupled adenosine receptor subtypes: A1, A2A, A2B, and A3. The modification of the adenosine scaffold has led to the development of numerous derivatives with distinct pharmacological profiles. 8-Benzyloxyadenosine is one such derivative, characterized by the presence of a benzyloxy group at the 8-position of the adenine base. This modification is anticipated to alter its receptor binding affinity, selectivity, and metabolic stability, thereby conferring unique biological properties. This document serves as a technical resource for researchers investigating the therapeutic potential of 8-Benzyloxyadenosine.
Structure and Physicochemical Properties
The chemical structure of 8-Benzyloxyadenosine is defined by a benzyl ether linkage at the C8 position of the purine ring of adenosine.
Chemical Structure:
Physicochemical Data
A summary of the key physicochemical properties of 8-Benzyloxyadenosine is provided in Table 1.
| Property | Value |
| Molecular Formula | C₁₇H₁₉N₅O₅ |
| Molecular Weight | 373.36 g/mol |
| Melting Point | Not available in searched literature |
| Solubility | Not available in searched literature |
| Appearance | Not available in searched literature |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of 8-Benzyloxyadenosine.
¹H NMR and ¹³C NMR: Specific chemical shift data for 8-Benzyloxyadenosine were not available in the searched literature. Researchers synthesizing this compound would need to perform NMR analysis for structural confirmation.
Synthesis and Purification
The synthesis of 8-Benzyloxyadenosine can be achieved through the nucleophilic substitution of a suitable leaving group at the 8-position of an adenosine derivative. A common precursor for this synthesis is 8-bromoadenosine.
Synthesis of 8-Benzyloxyadenosine from 8-Bromoadenosine
This protocol outlines a general procedure for the synthesis of 8-Benzyloxyadenosine.
Materials:
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8-Bromoadenosine
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Benzyl alcohol
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Sodium hydride (NaH)
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Anhydrous N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate (EtOAc)
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Methanol (MeOH)
Procedure:
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To a solution of benzyl alcohol in anhydrous DMF at 0 °C, add sodium hydride portion-wise.
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Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, to form sodium benzoxide.
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Add 8-bromoadenosine to the reaction mixture.
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Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous NaHCO₃ solution.
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Extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification by Column Chromatography
The crude product is purified by flash column chromatography on silica gel.
Procedure:
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Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate).
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Dissolve the crude 8-Benzyloxyadenosine in a minimal amount of the initial eluting solvent.
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Load the sample onto the column.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent to yield purified 8-Benzyloxyadenosine.
Biological Activities and Mechanism of Action
As an adenosine analogue, 8-Benzyloxyadenosine is expected to interact with adenosine receptors and potentially other cellular targets, leading to a range of biological effects.
Adenosine Receptor Binding
The affinity of 8-Benzyloxyadenosine for the different adenosine receptor subtypes (A1, A2A, A2B, and A3) is a critical determinant of its pharmacological profile.
Experimental Protocol: Adenosine Receptor Binding Assay This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of 8-Benzyloxyadenosine for a specific adenosine receptor subtype.
Materials:
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Cell membranes expressing the human adenosine receptor of interest (e.g., A1, A2A).
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Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).
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8-Benzyloxyadenosine (test compound).
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Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Glass fiber filters.
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Scintillation cocktail.
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Scintillation counter.
Procedure:
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In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of 8-Benzyloxyadenosine.
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For total binding wells, add assay buffer instead of the test compound.
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For non-specific binding wells, add the non-specific binding control.
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Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
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Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
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Calculate the specific binding at each concentration of 8-Benzyloxyadenosine by subtracting the non-specific binding from the total binding.
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Determine the IC₅₀ value (the concentration of 8-Benzyloxyadenosine that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Anti-Cancer Activity
Adenosine analogues have been shown to inhibit cancer cell proliferation and induce apoptosis.
Experimental Protocol: Cytotoxicity Assay (MTT Assay) This protocol measures the cytotoxic effect of 8-Benzyloxyadenosine on a cancer cell line.
Materials:
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Cancer cell line (e.g., MCF-7, A549).
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Complete cell culture medium.
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8-Benzyloxyadenosine stock solution (dissolved in a suitable solvent like DMSO).
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
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96-well cell culture plates.
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Microplate reader.
Procedure:
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Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treat the cells with various concentrations of 8-Benzyloxyadenosine for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
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After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
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Remove the medium and add the solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control cells.
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Determine the IC₅₀ value, the concentration of 8-Benzyloxyadenosine that causes 50% inhibition of cell growth.
Potential Signaling Pathways
The biological effects of 8-Benzyloxyadenosine are likely mediated through the modulation of intracellular signaling pathways. Based on the known actions of adenosine analogues, two key pathways are of particular interest: the Adenylyl Cyclase/cAMP pathway and the AMPK pathway.
4.3.1. Adenylyl Cyclase/cAMP Pathway
Activation of A2A and A2B adenosine receptors typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Conversely, activation of A1 and A3 receptors inhibits adenylyl cyclase.
Experimental Protocol: Adenylyl Cyclase Activity Assay This protocol outlines a method to assess the effect of 8-Benzyloxyadenosine on adenylyl cyclase activity.
Materials:
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Cells or cell membranes expressing the adenosine receptor of interest.
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8-Benzyloxyadenosine.
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Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
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ATP.
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Assay buffer containing Mg²⁺.
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cAMP detection kit (e.g., ELISA-based or radioimmunoassay).
Procedure:
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Incubate the cells or membranes with varying concentrations of 8-Benzyloxyadenosine in the presence of ATP and assay buffer.
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Include a control with forskolin to measure maximal adenylyl cyclase stimulation.
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Stop the reaction after a defined time.
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Measure the amount of cAMP produced using a commercial cAMP detection kit according to the manufacturer's instructions.
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Analyze the data to determine if 8-Benzyloxyadenosine stimulates or inhibits adenylyl cyclase activity.
4.3.2. AMP-Activated Protein Kinase (AMPK) Pathway
Some adenosine analogues can influence cellular energy status, leading to the activation of AMP-activated protein kinase (AMPK), a master regulator of metabolism. AMPK activation can lead to the inhibition of cell growth and proliferation.
Experimental Protocol: AMPK Activation Assay (Western Blot) This protocol detects the activation of AMPK by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
Materials:
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Cell line of interest.
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8-Benzyloxyadenosine.
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Cell lysis buffer.
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Protein assay kit.
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SDS-PAGE gels.
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PVDF membrane.
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Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
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HRP-conjugated secondary antibodies.
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Chemiluminescent substrate.
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Imaging system.
Procedure:
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Treat cells with 8-Benzyloxyadenosine for various times and at different concentrations.
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Lyse the cells and determine the protein concentration of the lysates.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane and then incubate with the primary antibodies overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
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Detect the protein bands using a chemiluminescent substrate and an imaging system.
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Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. An increase in this ratio indicates AMPK activation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a potential signaling pathway for 8-Benzyloxyadenosine and a general experimental workflow for its characterization.
Caption: Experimental workflow for 8-Benzyloxyadenosine.
Caption: Potential signaling pathways of 8-Benzyloxyadenosine.
Conclusion
8-Benzyloxyadenosine represents a promising scaffold for the development of novel therapeutics targeting adenosine-mediated signaling pathways. This technical guide provides a foundational resource for its synthesis, purification, and biological characterization. The detailed experimental protocols and illustrative diagrams are intended to streamline further investigation into its mechanism of action and therapeutic potential in areas such as cardiovascular disease and oncology. Further research is warranted to elucidate the specific physicochemical properties and the precise molecular interactions of 8-Benzyloxyadenosine to fully realize its drug development potential.
